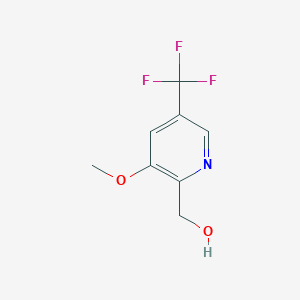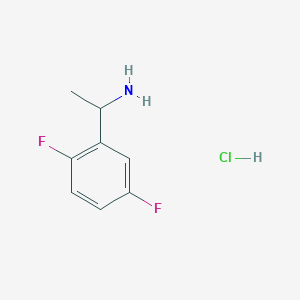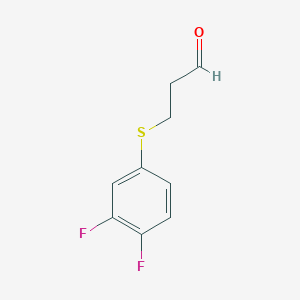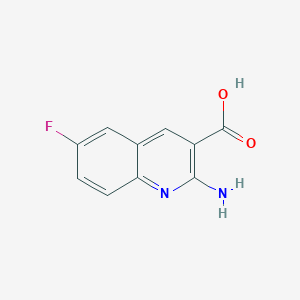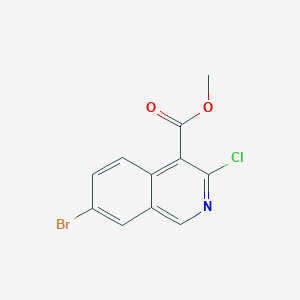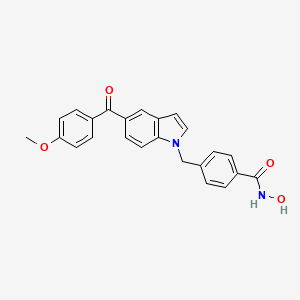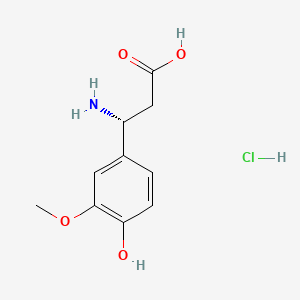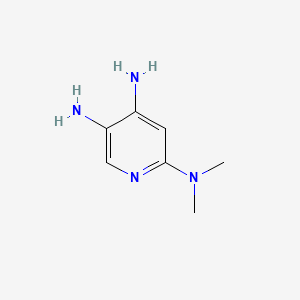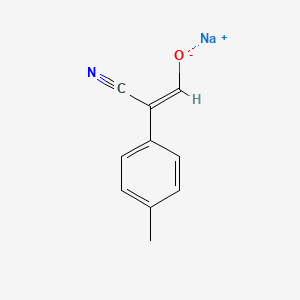
sodium (Z)-2-cyano-2-(4-methylphenyl)ethenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate: is an organic compound with the molecular formula C10H8NNaO and a molecular weight of 181.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with sodium cyanide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules .
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs .
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate exerts its effects involves its interaction with nucleophiles and electrophiles in chemical reactions . The compound’s cyano group and enolate structure make it a versatile intermediate in various organic transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- Sodium 2-cyano-2-phenyleth-1-en-1-olate
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to its methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions . This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Propiedades
Fórmula molecular |
C10H8NNaO |
|---|---|
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
sodium;(Z)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7+; |
Clave InChI |
ZIHNEDXIZOJOQZ-HCUGZAAXSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



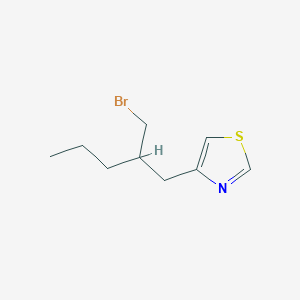
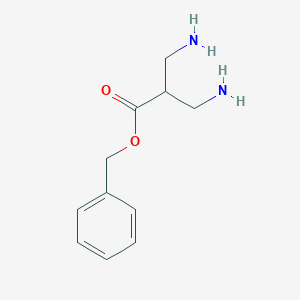
![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
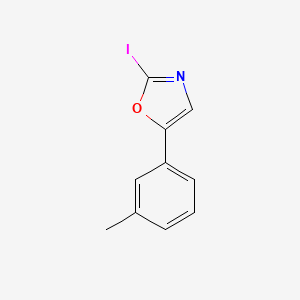
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
